molecular formula C27H26N6OS3 B11516459 N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B11516459
M. Wt: 546.7 g/mol
InChI Key: IZNJHRVPGLHXBE-UHFFFAOYSA-N
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Description

“N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE” is a complex organic compound that features a benzothiazole core, a tetrazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE” typically involves multi-step organic reactions. Key steps may include:

  • Formation of the benzothiazole core through cyclization reactions.
  • Introduction of the tert-butylphenylmethyl group via alkylation.
  • Attachment of the tetrazole ring through azide-alkyne cycloaddition.
  • Final coupling reactions to form the complete molecule.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to accelerate reactions.
  • Control of temperature and pressure to favor desired products.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of new materials with unique properties.

Biology

    Drug Development: Investigation of its potential as a therapeutic agent.

    Biochemical Probes: Use in studying biological pathways and mechanisms.

Medicine

    Pharmacology: Exploration of its effects on various biological targets.

    Diagnostics: Potential use in imaging or diagnostic assays.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of “N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE” depends on its specific interactions with molecular targets. This may involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interference with cellular pathways: Affecting cell function and signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar core structures.

    Tetrazole-containing compounds: Molecules featuring the tetrazole ring.

Uniqueness

The unique combination of functional groups in “N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE” may confer distinct properties, such as enhanced stability, specific binding affinities, or unique reactivity.

Properties

Molecular Formula

C27H26N6OS3

Molecular Weight

546.7 g/mol

IUPAC Name

N-[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C27H26N6OS3/c1-27(2,3)19-11-9-18(10-12-19)16-36-26-29-22-14-13-20(15-23(22)37-26)28-24(34)17-35-25-30-31-32-33(25)21-7-5-4-6-8-21/h4-15H,16-17H2,1-3H3,(H,28,34)

InChI Key

IZNJHRVPGLHXBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NN=NN4C5=CC=CC=C5

Origin of Product

United States

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